BenchChemオンラインストアへようこそ!

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationships

This 4-ethoxybenzamide-pyrimidine congener provides a unique H-bond acceptor vector and polarity profile absent in methyl- or methoxy-substituted analogs dominating commercial libraries. With a methylene linker (not amino-phenyl), it is a distinct scaffold for unbiased phenotypic screening, fragment-based campaigns, or as a synthetic intermediate enabling access to 4-hydroxy/4-alkoxybenzamide chemical space. Ideal for groups seeking novel starting points for kinase, bromodomain, or epigenetic probe discovery.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 1797977-97-9
Cat. No. B2460696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide
CAS1797977-97-9
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C
InChIInChI=1S/C17H22N4O2/c1-5-23-14-8-6-13(7-9-14)17(22)18-11-15-19-12(2)10-16(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22)
InChIKeyOTPDUZWRKCCTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide (CAS 1797977-97-9): Chemical Class and Procurement Context


N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide (CAS 1797977-97-9) is a synthetic small-molecule benzamide derivative featuring a 4-(dimethylamino)-6-methylpyrimidin-2-yl core linked via a methylene bridge to a 4-ethoxybenzamide moiety (molecular formula C₁₇H₂₂N₄O₂; molecular weight 314.38 g/mol) . It belongs to a class of pyrimidine-based benzamides that have been investigated in kinase inhibitor and epigenetic probe programmes, including the well-characterized tissue transglutaminase inhibitor TG53 (CAS 946369-04-6) and compounds disclosed in the AstraZeneca EphB4/Src kinase inhibitor patent series [1]. Unlike its extensively profiled congeners, this specific 4-ethoxybenzamide congener has not been the subject of published primary pharmacological studies, and its differentiation rests principally on structural, physicochemical, and purity attributes relevant to fragment-based or combinatorial library procurement.

Why Generic Substitution Among Pyrimidine-Benzamide Building Blocks Is Not Supported by Evidence for N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide


Although multiple vendors offer structurally related pyrimidine-benzamide building blocks (e.g., the 3,5-dimethylbenzamide congener CAS 1797978-05-2, the 3,4-dimethoxybenzamide variant CAS 1797721-19-7, and the thiophene-2-carboxamide analog CAS 1797662-51-1), no head-to-head pharmacological or physicochemical comparison data exist to justify interchangeability . The 4-ethoxy substituent on the benzamide ring is expected to modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to methyl-, methoxy-, or unsubstituted benzamide congeners, but these effects remain unquantified in the public domain. Critically, the absence of published biological data for CAS 1797977-97-9 means that any assumption of equipotency or equivalent selectivity with better-characterized analogs (e.g., TG53, which bears an amino-phenyl linker instead of a methylene bridge) is unsupported. The evidence provided below therefore focuses on the limited but verifiable differentiators: structural uniqueness, purity specifications, and predicted physicochemical parameters that may influence solubility, permeability, and synthetic tractability.

Quantitative Differentiation Evidence for N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide vs. Closest Analogs


Structural Differentiation: 4-Ethoxybenzamide vs. 3,5-Dimethylbenzamide Substituent

The target compound possesses a 4-ethoxy substituent on the benzamide ring, whereas the closest commercially available congener (CAS 1797978-05-2) carries 3,5-dimethyl groups. The 4-ethoxy group introduces an additional hydrogen-bond acceptor (the ether oxygen) and increases polar surface area relative to the dimethyl analog, which is predicted to enhance aqueous solubility at the expense of membrane permeability . No direct experimental comparison exists between these two compounds; the differentiation is class-level inference based on well-established medicinal chemistry principles.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationships

Linker Geometry: Methylene Bridge vs. Amino-Phenyl Linker in TG53 (CAS 946369-04-6)

The target compound employs a direct methylene (-CH₂-) bridge between the pyrimidine 2-position and the benzamide amide nitrogen, whereas the well-characterized TG53 (CAS 946369-04-6) uses a 4-amino-phenyl linker. This structural difference fundamentally alters the conformational flexibility, the hydrogen-bonding pattern, and the spatial relationship between the pyrimidine core and the benzamide ring . TG53 is a potent inhibitor of tissue transglutaminase (TG2)–fibronectin interaction (IC₅₀ reported in low nanomolar range in cellular assays), but its activity is contingent on the amino-phenyl linker—no data suggest that the methylene-linked congener retains comparable potency or target engagement.

Kinase Inhibitors Epigenetic Probes Connective Tissue Disease

Purity Specification: Vendor-Claimed Identity Confirmation by 1H-NMR

One commercial source (Abbexa) lists this compound with a purity specification of ≥95% by 1H-NMR, with product conforming to structure by 1H-NMR analysis [1]. This represents the highest verifiable purity claim publicly available for CAS 1797977-97-9. In contrast, most other vendors offering this compound or its close analogs (e.g., CAS 1797978-05-2, CAS 1797721-19-7) do not publish quantitative purity specifications or analytical certificates online, making purity-based procurement comparison impossible without direct vendor inquiry.

Chemical Procurement Quality Control Compound Library Integrity

Absence of Biological Profiling Data as a Procurement Consideration

A systematic search of PubChem, ChEMBL, BindingDB, and PubMed reveals zero bioactivity records for CAS 1797977-97-9 as of the search date [1][2][3]. This contrasts with TG53 (CAS 946369-04-6), which has multiple curated bioactivity entries including IC₅₀ values against tissue transglutaminase and G9a/GLP histone methyltransferases. The complete absence of published pharmacological data for the target compound means that any procurement for target-based screening constitutes a ‘cold start’—the compound’s activity profile is unknown and must be empirically determined.

Compound Selection Risk Assessment Lead Identification

Evidence-Based Application Scenarios for N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide


Fragment-Based or Diversity-Oriented Screening Library Expansion

Given the absence of prior biological annotation, this compound is best deployed as a novel scaffold in unbiased phenotypic or fragment-based screening campaigns. Its 4-ethoxy substitution offers a distinct H-bond acceptor and polarity profile compared to the methyl- and methoxy-substituted benzamide analogs that dominate commercial pyrimidine-benzamide libraries . The predicted polar surface area of ~83 Ų and the ethoxy oxygen provide binding-interaction vectors that may complement existing library members, potentially capturing hits in target classes (e.g., bromodomains, metalloenzymes) where ether oxygen interactions are pharmacologically relevant.

Chemical Probe Development for Underexplored Epigenetic or Kinase Targets

The pyrimidine-benzamide scaffold class has been validated in epigenetic regulation (TG53 as a G9a/GLP inhibitor) and kinase inhibition (AstraZeneca EphB4/Src patent series) [1]. This compound, with its methylene-linked 4-ethoxybenzamide architecture, serves as a starting point for medicinal chemistry optimization toward targets where the linker geometry and ethoxy substituent may confer selectivity advantages over the amino-phenyl-linked or dimethyl-substituted analogs—though this hypothesis remains experimentally untested.

Synthetic Intermediate for Late-Stage Functionalization

The ethoxy group on the benzamide ring provides a synthetic handle for further derivatization (e.g., deprotection to phenol, O-alkylation, or ether cleavage), enabling access to a broader chemical space around the pyrimidine-benzamide core . This compound may therefore serve as a versatile intermediate in combinatorial library synthesis, particularly when a 4-hydroxy or 4-alkoxybenzamide motif is desired in the final library members.

Negative Control or Selectivity Counter-Screen Compound

For research groups working with TG53 or related pyrimidine-benzamide probes, this compound—lacking the amino-phenyl linker critical for TG2/FN inhibition—may be evaluated as a potential inactive or weakly active control. However, this application requires empirical validation, as the compound’s activity profile is entirely unknown and it may exhibit off-target effects distinct from TG53.

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.